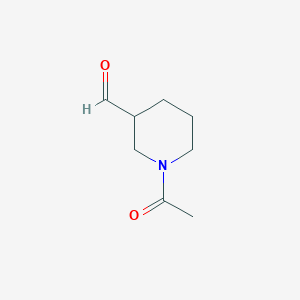

1-Acetylpiperidine-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

1-acetylpiperidine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-7(11)9-4-2-3-8(5-9)6-10/h6,8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYUMWXVBQIRTKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Acetylpiperidine-3-carbaldehyde: Synthesis, Properties, and Applications

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and biologically active compounds.[1] Its prevalence in drug design stems from its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability, while providing a versatile, three-dimensional scaffold for molecular recognition.[2] 1-Acetylpiperidine-3-carbaldehyde is a functionalized piperidine derivative that holds significant promise as a building block in the synthesis of novel therapeutics. The presence of a reactive aldehyde group at the 3-position, combined with the N-acetylated piperidine core, offers a unique combination of functionalities for the elaboration of complex molecular architectures. This guide provides a comprehensive technical overview of the synthesis, and the predicted physicochemical and spectroscopic properties of 1-Acetylpiperidine-3-carbaldehyde, highlighting its potential utility for researchers, scientists, and drug development professionals.

Physicochemical Properties

Direct experimental data for 1-Acetylpiperidine-3-carbaldehyde is limited in the current scientific literature. However, by analyzing its constituent parts and related known compounds, we can predict its key physicochemical properties with a reasonable degree of accuracy.

| Property | Predicted Value | Rationale and Supporting Data |

| Molecular Formula | C₈H₁₃NO₂ | Based on its chemical structure. |

| Molecular Weight | 155.19 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid | The isomeric 1-Acetylpiperidine-4-carbaldehyde is a colorless to pale-yellow liquid. The parent compound, 1-acetylpiperidine, is also a liquid at room temperature.[2] |

| Boiling Point | > 200 °C (estimated) | 1-Acetylpiperidine has a boiling point of 99 °C at 3 Torr.[2] The addition of the polar carbaldehyde group is expected to significantly increase the boiling point at atmospheric pressure. |

| Solubility | Soluble in a wide range of organic solvents (e.g., dichloromethane, chloroform, ethyl acetate, methanol). Limited solubility in water. | The N-acetyl group and the aldehyde introduce polarity, but the overall molecule retains significant nonpolar character. |

| Storage | Store in an inert atmosphere, under refrigeration. | Similar piperidine derivatives, especially aldehydes, can be sensitive to air and light. |

Proposed Synthesis of 1-Acetylpiperidine-3-carbaldehyde

A plausible and efficient multi-step synthesis of 1-Acetylpiperidine-3-carbaldehyde can be envisioned starting from the readily available and inexpensive nicotinic acid (Vitamin B3). This synthetic route involves four key transformations:

-

Reduction of Nicotinic Acid to 3-Pyridinemethanol: This can be achieved through esterification of the carboxylic acid followed by reduction with a mild reducing agent like sodium borohydride.[3]

-

Hydrogenation of 3-Pyridinemethanol to 3-Piperidinemethanol: The aromatic pyridine ring is reduced to a piperidine ring via catalytic hydrogenation.

-

N-Acetylation of 3-Piperidinemethanol: The secondary amine of the piperidine ring is acetylated using acetic anhydride or acetyl chloride.

-

Oxidation of 1-Acetyl-3-piperidinemethanol to 1-Acetylpiperidine-3-carbaldehyde: A mild oxidation, such as the Swern oxidation, is employed to convert the primary alcohol to the desired aldehyde without over-oxidation to a carboxylic acid.

Experimental Protocols

Step 1 & 2: Synthesis of 3-Piperidinemethanol from Nicotinic Acid

A two-step, one-pot procedure can be employed for this transformation. First, nicotinic acid is esterified, and the resulting ester is subsequently reduced.

-

Materials: Nicotinic acid, Methanol, Concentrated Sulfuric Acid, Sodium Borohydride, Tetrahydrofuran (THF).

-

Protocol:

-

To a solution of nicotinic acid (1.0 eq) in methanol, cautiously add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux until the esterification is complete (monitored by TLC).

-

After cooling, neutralize the reaction mixture and extract the methyl nicotinate.

-

Suspend the crude methyl nicotinate and finely powdered sodium borohydride (excess) in THF.

-

Add methanol portion-wise to the suspension and reflux the reaction mixture for 24 hours.[3]

-

The pyridine ring is then reduced via catalytic hydrogenation using a suitable catalyst (e.g., PtO₂ or Rh/C) under a hydrogen atmosphere.

-

Step 3: N-Acetylation of 3-Piperidinemethanol

-

Materials: 3-Piperidinemethanol, Acetic Anhydride, Triethylamine (TEA), Dichloromethane (DCM).

-

Protocol:

-

Dissolve 3-piperidinemethanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 eq) to the solution.

-

Add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Step 4: Swern Oxidation of 1-Acetyl-3-piperidinemethanol

The Swern oxidation is a reliable method for the mild oxidation of primary alcohols to aldehydes.[4]

-

Materials: 1-Acetyl-3-piperidinemethanol, Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine (TEA), Dichloromethane (DCM).

-

Protocol:

-

To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C (dry ice/acetone bath) under an inert atmosphere, add a solution of DMSO (2.0 eq) in DCM dropwise.

-

Stir the mixture for 15 minutes at -78 °C.

-

Add a solution of 1-Acetyl-3-piperidinemethanol (1.0 eq) in DCM dropwise, ensuring the temperature remains below -60 °C.

-

Stir for an additional 30 minutes at -78 °C.

-

Add triethylamine (5.0 eq) dropwise and allow the reaction mixture to warm to room temperature over 1-2 hours.

-

Quench the reaction with water and extract with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield 1-Acetylpiperidine-3-carbaldehyde.

-

Predicted Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1-Acetylpiperidine-3-carbaldehyde is expected to show characteristic signals for the N-acetyl group, the piperidine ring protons, and the aldehyde proton. Due to the restricted rotation around the amide C-N bond, some of the piperidine proton signals may appear as broadened or multiple peaks at room temperature.[5]

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aldehyde (CHO) | 9.6 - 9.8 | s | 1H | The aldehyde proton is highly deshielded and typically appears as a singlet in this region. |

| N-Acetyl (CH₃) | ~2.1 | s | 3H | The methyl protons of the acetyl group are expected to be a sharp singlet. |

| Piperidine (H2, H6) | 3.0 - 4.5 (broad) | m | 2H | Protons adjacent to the nitrogen are deshielded. Broadening is expected due to amide rotamers. |

| Piperidine (H3) | 2.5 - 2.8 | m | 1H | The proton at the 3-position is adjacent to the aldehyde group. |

| Piperidine (H4, H5) | 1.2 - 2.0 | m | 4H | The remaining piperidine ring protons will appear in the aliphatic region. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide key information about the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Aldehyde (CHO) | 195 - 205 | The carbonyl carbon of an aldehyde is highly deshielded.[6] |

| Amide (C=O) | 168 - 172 | The carbonyl carbon of the N-acetyl group. |

| Piperidine (C2, C6) | 40 - 50 | Carbons adjacent to the nitrogen atom. |

| Piperidine (C3) | 50 - 60 | The carbon bearing the aldehyde group. |

| Piperidine (C4, C5) | 20 - 30 | The remaining piperidine ring carbons. |

| N-Acetyl (CH₃) | ~21 | The methyl carbon of the acetyl group. |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions from the two carbonyl groups.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Rationale |

| Aldehyde C-H Stretch | 2820-2850 and 2720-2750 | Medium | Two characteristic bands for the aldehyde C-H stretch. |

| Aliphatic C-H Stretch | 2850-2960 | Medium to Strong | C-H stretching vibrations of the piperidine ring and acetyl methyl group. |

| Aldehyde C=O Stretch | 1720-1740 | Strong | A strong, sharp absorption characteristic of a saturated aliphatic aldehyde. |

| Amide C=O Stretch | 1630-1660 | Strong | A strong absorption for the tertiary amide carbonyl, typically at a lower wavenumber due to resonance. |

Reactivity and Potential Applications in Drug Discovery

1-Acetylpiperidine-3-carbaldehyde is a versatile intermediate with two key points of reactivity: the aldehyde and the piperidine ring.

-

Reactions of the Aldehyde Group: The aldehyde functionality can undergo a wide array of chemical transformations, including:

-

Reductive Amination: To introduce diverse amine-containing substituents.

-

Wittig and Horner-Wadsworth-Emmons Reactions: For the formation of carbon-carbon double bonds.

-

Aldol and Related Condensation Reactions: To build more complex carbon skeletons.

-

Oxidation: To the corresponding carboxylic acid.

-

Reduction: To the primary alcohol.

-

The ability to readily modify the aldehyde group makes this compound an excellent starting point for the generation of chemical libraries for high-throughput screening.

-

The N-Acetylpiperidine Scaffold: The piperidine ring itself is a privileged scaffold in medicinal chemistry, known to be present in numerous approved drugs. The N-acetyl group can influence the conformation of the piperidine ring and its interactions with biological targets. In some cases, the acetyl group can be removed to allow for further functionalization of the piperidine nitrogen.

Given the established importance of the piperidine moiety and the synthetic versatility of the aldehyde group, 1-Acetylpiperidine-3-carbaldehyde is a valuable tool for the synthesis of novel compounds with potential therapeutic applications in areas such as neurodegenerative diseases, oncology, and infectious diseases.

Conclusion

References

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aldehydes. [Link]

-

ACS Publications. (2006). Conformations of N-Acetyl-l-Prolinamide by Two-Dimensional Infrared Spectroscopy. The Journal of Physical Chemistry B. [Link]

-

RSC Publishing. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. [Link]

-

ACS Omega. (2023). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. [Link]

- Google Patents. (n.d.). CN104003929A - Method for synthesis of alpha,alpha-diphenyl-4-piperidine methanol.

-

PMC. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

-

Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). [Link]

-

ResearchGate. (n.d.). Piperidine-based drug discovery. [Link]

-

National Institute of Standards and Technology. (n.d.). Piperidine, 1-acetyl-. NIST WebBook. [Link]

- Google Patents. (n.d.). US11479552B2 - Substituted piperidine compounds and their use.

-

CAS Common Chemistry. (n.d.). 1-Acetylpiperidine. [Link]

-

PubChemLite. (n.d.). 1-acetylpiperidine-3-carbaldehyde (C8H13NO2). [Link]

-

MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The 1H-NMR and 13C{1H}. [Link]

-

Oregon State University. (2022). 13C NMR Chemical Shifts. [Link]

-

Wikipedia. (n.d.). Swern oxidation. [Link]

-

J&K Scientific LLC. (2021). Swern Oxidation. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Chemistry LibreTexts. (2024). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

1-Acetylpiperidine-3-carbaldehyde: Comprehensive Synthesis Pathways and Mechanistic Insights

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

1-Acetylpiperidine-3-carbaldehyde (CAS: 1082481-93-3) is a highly versatile, bifunctional building block extensively utilized in the synthesis of complex nitrogen-containing heterocycles, peptidomimetics, and active pharmaceutical ingredients (APIs). The molecule features a deactivated, N-acetylated piperidine core and a highly reactive C3-aldehyde. This structural duality makes it an ideal electrophilic precursor for reductive aminations, Wittig olefinations, and Grignard additions in late-stage drug functionalization.

This whitepaper dissects the retrosynthetic logic, compares the two primary synthetic pathways, and provides a self-validating experimental protocol grounded in mechanistic causality.

Retrosynthetic Rationale & Pathway Selection

The direct formylation of an unprotected piperidine ring is synthetically unviable due to a lack of regiocontrol and the inherent instability of bare piperidine-3-carbaldehyde, which rapidly undergoes self-condensation or polymerization. Consequently, synthesis must proceed through stable, C3-oxygenated precursors.

The Causality of N-Protection: A critical mechanistic requirement in this synthesis is the timing of the N-acetylation. The secondary amine of the piperidine ring must be converted to an amide prior to any oxidation or reduction steps. If left unprotected, the nucleophilic nitrogen will competitively react with oxidizing agents (forming N-oxides or sulfilimines)[1] or coordinate unpredictably with reducing agents. N-acetylation delocalizes the nitrogen's lone pair via resonance, effectively masking it and ensuring strict chemoselectivity at the C3 position.

Based on this logic, two primary pathways emerge:

-

Pathway A (The Reduction Route): Utilizes piperidine-3-carboxylic acid (nipecotic acid)[2].

-

Pathway B (The Oxidation Route): Utilizes piperidine-3-methanol.

Caption: Retrosynthetic analysis of 1-acetylpiperidine-3-carbaldehyde via oxidation and reduction routes.

Quantitative Data & Pathway Comparison

To determine the optimal route for laboratory or pilot-scale synthesis, we must compare the thermodynamic and operational profiles of both pathways. Pathway B is generally preferred in discovery chemistry due to the strict chemoselectivity of the Swern oxidation, which prevents over-oxidation. Conversely, Pathway A requires cryogenic control to prevent the over-reduction of the ester to an alcohol[3].

| Metric | Pathway A (DIBAL-H Reduction) | Pathway B (Swern Oxidation) |

| Starting Material | Nipecotic Acid (via Esterification) | Piperidine-3-methanol |

| Key Reagents | DIBAL-H, Toluene | Oxalyl Chloride, DMSO, TEA |

| Operating Temp | -78 °C (Strictly maintained) | -78 °C to Room Temperature |

| Typical Yield | 60% – 70% (Prone to over-reduction) | 85% – 95% (Highly chemoselective) |

| Atom Economy | Moderate (Aluminum byproducts) | Low (Generates DMS, CO2, CO) |

| Scalability | High (Common in process chemistry) | Moderate (Exothermic, toxic gas release) |

Detailed Experimental Protocols (Self-Validating System)

The following protocol details Pathway B , optimized for high-yield laboratory synthesis. This system is self-validating: the success of Step 1 is confirmed by the disappearance of the amine proton in

Step 1: Synthesis of 1-Acetylpiperidine-3-methanol

-

Preparation: Dissolve piperidine-3-methanol (1.0 equiv, 100 mmol) in anhydrous dichloromethane (DCM, 200 mL) under an inert argon atmosphere.

-

Base Addition: Add triethylamine (TEA, 1.5 equiv, 150 mmol) and cool the reaction flask to 0 °C using an ice-water bath. Causality: Cooling prevents the exothermic acetylation from driving unwanted O-acetylation.

-

Acetylation: Add acetic anhydride (

, 1.1 equiv, 110 mmol) dropwise over 30 minutes. -

Workup: Stir for 2 hours at room temperature. Quench with saturated aqueous

to hydrolyze any trace O-acetyl byproducts. Extract with DCM, dry over

Step 2: Swern Oxidation to 1-Acetylpiperidine-3-carbaldehyde

-

Activation: To a flame-dried flask containing anhydrous DCM (150 mL) at -78 °C, add oxalyl chloride (1.2 equiv, 120 mmol). Slowly add anhydrous DMSO (2.4 equiv, 240 mmol) dropwise. Causality: This generates the highly reactive chlorodimethylsulfonium chloride intermediate. Gas evolution (CO and

) will be observed. -

Substrate Addition: After 15 minutes, add a solution of 1-acetylpiperidine-3-methanol (1.0 equiv, 100 mmol) in DCM (50 mL) dropwise over 20 minutes. Stir for 30 minutes at -78 °C to form the alkoxysulfonium ion.

-

Ylide Formation & Rearrangement: Add TEA (5.0 equiv, 500 mmol) dropwise. Stir for 15 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

-

Quench & Purification: Quench with water (100 mL). Extract the aqueous layer with DCM (3 x 50 mL). Wash the combined organic layers with brine, dry over

, and concentrate. Purify via flash column chromatography (Silica gel, EtOAc/Hexanes) to afford the pure aldehyde.

Caption: Step-by-step experimental workflow for the Swern oxidation of 1-acetylpiperidine-3-methanol.

Mechanistic Insights: The Swern Oxidation (E-E-A-T)

Understanding the electron-pushing logic of the Swern oxidation is critical for troubleshooting this pathway[1].

-

Electrophilic Activation: DMSO attacks oxalyl chloride, forming an unstable intermediate that rapidly decomposes (releasing

and CO) to yield the chlorodimethylsulfonium ion . This is the true oxidant of the reaction. -

Nucleophilic Attack: The primary hydroxyl group of 1-acetylpiperidine-3-methanol attacks the electrophilic sulfur atom, displacing the chloride ion and forming an alkoxysulfonium ion .

-

Deprotonation: The addition of the bulky base (TEA) deprotonates one of the methyl groups on the sulfur, generating an alkoxysulfonium ylide .

-

Intramolecular Rearrangement: In the final, temperature-dependent step, the ylide carbanion acts as an internal base. It abstracts the alpha-proton from the C3-carbon of the piperidine side-chain through a five-membered cyclic transition state. This concerted electron flow collapses the C-O bond into a

double bond, expelling dimethyl sulfide (DMS) as a leaving group and yielding the target 1-acetylpiperidine-3-carbaldehyde .

This mechanism explains why over-oxidation to the carboxylic acid is chemically impossible under these conditions: the reaction strictly terminates upon the cleavage of the alpha-proton.

References

-

Accela ChemBio Inc. / ChemBuyersGuide Title: 1-ACETYLPIPERIDINE-3-CARBALDEHYDE CAS:1082481-93-3 Source: ChemBuyersGuide Catalog URL:[Link]

-

Jampilek, J. et al. Title: Prescribed drugs containing nitrogen heterocycles: an overview Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

-

Prusov, E. V. Title: Synthesis of Spirocyclic Scaffolds by Aminoallylation/RCM Source: Universität Tübingen URL:[Link]

-

O'Brien, P. et al. Title: Approaches to Amino Acid Building Blocks via Catalytic Asymmetric Reduction Source: White Rose University Consortium URL:[Link]

Sources

Technical Guide: Physical and Chemical Stability of 1-Acetylpiperidine-3-carbaldehyde

Executive Summary

1-Acetylpiperidine-3-carbaldehyde (CAS 1082481-93-3) is a critical chiral building block used in the synthesis of peptidomimetics and fragment-based drug discovery. While structurally simple, its stability profile is governed by two competing reactivity vectors: the oxidative susceptibility of the aldehyde moiety and the stereochemical lability of the C3 chiral center.[1]

Core Stability Directive: This compound is thermodynamically unstable in the presence of oxygen and moisture.[1] It requires strict storage under inert atmosphere (Argon/Nitrogen) at -20°C. The primary degradation pathways are autoxidation to the corresponding carboxylic acid and base-catalyzed racemization at the C3 position.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Understanding the fundamental properties is the first step in establishing a robust handling protocol.[1]

Table 1: Chemical Identity and Properties

| Property | Specification | Notes |

| IUPAC Name | 1-Acetylpiperidine-3-carbaldehyde | |

| CAS Number | 1082481-93-3 | Distinct from the 4-isomer (CAS 155826-26-9) |

| Molecular Formula | C₈H₁₃NO₂ | |

| Molecular Weight | 155.19 g/mol | |

| Physical State | Viscous Liquid / Low-melting Solid | Colorless to pale yellow; darkens upon oxidation.[2][3] |

| Boiling Point | ~100-110°C (Predicted at reduced pressure) | High vacuum distillation required to prevent thermal decomposition. |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Soluble in water but prone to hydrate formation.[1] |

| Chirality | C3 Center (R/S) | High risk of epimerization. |

Chemical Stability Mechanisms[1]

The stability of 1-Acetylpiperidine-3-carbaldehyde is compromised by three primary mechanisms. A deep understanding of these pathways is essential for designing valid stability-indicating methods.

Autoxidation (Aldehyde to Acid)

Like all aliphatic aldehydes, this compound undergoes radical-chain autoxidation when exposed to atmospheric oxygen.[1] The reaction proceeds via a peracid intermediate, ultimately yielding 1-acetylpiperidine-3-carboxylic acid .

-

Mechanism: Hydrogen abstraction from the formyl group (-CHO) forms an acyl radical, which reacts with O₂.[1]

-

Indicator: Appearance of a broad O-H stretch in IR (2500–3300 cm⁻¹) and a shift in carbonyl retention time on HPLC.

C3-Epimerization (Racemization)

The hydrogen atom at the C3 position is acidic (pKa ~17-19). This acidity is enhanced by the electron-withdrawing nature of the adjacent aldehyde carbonyl and the inductive effect of the N-acetyl group.

-

Risk Factor: In the presence of even weak bases (e.g., traces of bicarbonate, amines) or protic solvents, the C3 proton can be removed to form an enol/enolate intermediate.[1] Reprotonation occurs non-stereoselectively, leading to racemization.[1]

-

Critical Control: Avoid storage in basic buffers or glass surfaces with high alkalinity.[1]

Hydration and Aldol Condensation[1]

-

Gem-Diol Formation: In aqueous solution, the aldehyde exists in equilibrium with its hydrate (gem-diol). While reversible, this complicates NMR analysis (splitting of peaks).[1]

-

Aldol Polymerization: Under basic conditions, the enolizable C3 position can attack the aldehyde of another molecule, leading to dimers and oligomers.[1] This manifests as a viscous "gum" or insoluble precipitate.[1]

Degradation Pathway Visualization[1]

Figure 1: Primary degradation pathways including oxidation, racemization, and polymerization.

Forced Degradation Protocols

To validate analytical methods (HPLC/GC), the compound must be subjected to stress conditions.[1] The following protocols are designed to generate degradation products between 10-20%.

Table 2: Stress Testing Parameters

| Stress Type | Conditions | Expected Degradant | Mechanism |

| Acid Hydrolysis | 0.1 N HCl, 60°C, 2-4 hours | Hydrate formation; potential amide hydrolysis (slow). | Acid-catalyzed hydration/cleavage. |

| Base Hydrolysis | 0.1 N NaOH, RT, 1 hour | Rapid Polymerization & Racemization. | Aldol condensation; Enolate formation.[1] |

| Oxidation | 3% H₂O₂, RT, 1-2 hours | 1-Acetylpiperidine-3-carboxylic acid. | Nucleophilic attack by peroxide.[1] |

| Thermal | 60°C (Solid/Liquid), 24 hours | Oligomers; Color change (yellowing).[1] | Thermal instability.[1] |

| Photolytic | 1.2 million lux hours | Radical degradation products.[1] | Photo-oxidation. |

Handling and Storage Directives

Every experimental choice must be causal—linked directly to preventing the mechanisms described above.[1]

Storage Workflow[1][9]

-

Container: Amber glass vials (Type I borosilicate) with Teflon-lined caps. Avoid standard soda-lime glass which can be slightly alkaline.

-

Atmosphere: Purge headspace with dry Argon or Nitrogen before sealing.[1] Oxygen exclusion is non-negotiable.[1]

-

Temperature: Store at -20°C . Room temperature storage will lead to significant degradation within days.[1]

Operational Handling[1]

-

Thawing: Allow the vial to reach room temperature in a desiccator before opening to prevent water condensation (which catalyzes hydration).

-

Solvents: Use anhydrous solvents (DCM, THF) for reactions.[1] Avoid protic solvents (MeOH, Water) unless immediate reaction is intended.[1]

-

Workup: When quenching reactions involving this intermediate, avoid strong basic washes (e.g., 1M NaOH).[1] Use saturated NH₄Cl or mild buffers (pH 6-7) to preserve stereochemistry.

Stability Testing Workflow[1]

Figure 2: Recommended workflow for stability assessment and quality control.

References

-

PubChem. (2025).[1] 1-Acetylpiperidine-3-carbaldehyde Compound Summary. National Library of Medicine.[1] [Link]

-

Shvo, Y., & Kaufman, E. D. (1972).[1] Configurational and conformational analysis of cyclic amine oxides. Tetrahedron, 28(3), 573-580.[1][4] (Validates piperidine oxidation mechanisms). [Link][4]

Sources

Chemo- and Stereoselective Manipulation of 1-Acetylpiperidine-3-carbaldehyde: A Technical Guide

Executive Summary: The Scaffold Utility

1-Acetylpiperidine-3-carbaldehyde (CAS: 1082481-93-3) acts as a critical pharmacological scaffold, particularly in the synthesis of kinase inhibitors (e.g., BTK inhibitors) and peptidomimetics. Unlike its unprotected analog, the N-acetyl group eliminates amine basicity, preventing self-polymerization. However, this stability comes with a trade-off: the C3-position is chemically labile.

This guide addresses the specific reactivity profile of the C3-formyl group, focusing on maintaining stereochemical integrity during downstream derivatization.

Structural Dynamics & Conformational Analysis

To manipulate this molecule effectively, one must understand its behavior in solution. The reactivity is governed by two factors: Amide Rotamerism and Ring Conformation .

The Amide Rotamer Effect

The N-acetyl group exhibits restricted rotation due to resonance (

-

Impact: This complicates NMR analysis and can create dual reaction rates if the reactive center (C3-aldehyde) interacts sterically with the acetyl methyl group.

The C3-Axial/Equatorial Equilibrium

The piperidine ring adopts a chair conformation.[1] The formyl group at C3 prefers the equatorial position to minimize 1,3-diaxial interactions.[2] However, the N-acetyl group introduces

-

Critical Insight: In the cis-rotamer, the acetyl oxygen can destabilize the equatorial C3-formyl group, pushing the equilibrium slightly toward the axial conformer. This increases the steric accessibility of the aldehyde to nucleophiles but also exposes the

-proton to base-mediated abstraction.

Reactivity Matrix & Pathways

The aldehyde functionality serves as a divergence point for three primary chemical transformations.

Figure 1: Divergent synthetic pathways for 1-Acetylpiperidine-3-carbaldehyde.

Critical Control Point: Stereochemical Integrity

The most significant risk when working with 1-acetylpiperidine-3-carbaldehyde is racemization .

Mechanism of Epimerization

The C3 proton is

-

Trigger: Weak bases (e.g.,

, -

Result: Reprotonation occurs non-stereoselectively, leading to a racemic mixture (or thermodynamic preference for the trans-isomer if substituents exist at other positions).

Figure 2: Base-catalyzed racemization mechanism at the C3 position.

Experimental Protocols

The following protocols are designed to maximize yield while suppressing racemization.

Protocol A: Stereoretentive Reductive Amination

Objective: Couple with a primary amine without eroding the C3 stereocenter.

Mechanism: Direct reductive amination using Sodium Triacetoxyborohydride (STAB). STAB is preferred over

Reagents:

-

Substrate: 1-Acetylpiperidine-3-carbaldehyde (1.0 equiv)

-

Amine:

(1.1 equiv) -

Reductant: Sodium triacetoxyborohydride (STAB) (1.4 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

-

Additive: Acetic Acid (1.0 equiv) - Crucial for catalyzing imine formation at neutral pH to prevent racemization.

Step-by-Step:

-

Imine Formation: Charge a flame-dried flask with the aldehyde and amine in DCE (0.1 M concentration).

-

Activation: Add Acetic Acid (AcOH). Stir at 0°C to Room Temperature for 30-60 minutes. Note: Do not heat.

-

Reduction: Add STAB in three portions over 15 minutes. The reaction is slightly exothermic.

-

Quench: Once TLC/LCMS shows consumption of the imine, quench with saturated aqueous

. Caution: Gas evolution. -

Workup: Extract with DCM, dry over

, and concentrate.

Why this works: The acidic buffer (AcOH) keeps the pH < 7, preventing the formation of the enolate intermediate responsible for racemization [1, 2].

Protocol B: Pinnick Oxidation (Aldehyde Acid)

Objective: Oxidize the aldehyde to a carboxylic acid without affecting the amide or racemizing the center. Mechanism: Chlorite oxidation with a hypochlorite scavenger.

Reagents:

-

Substrate: 1.0 equiv

-

Oxidant: Sodium Chlorite (

) (1.5 equiv) -

Buffer:

(1.1 equiv) -

Scavenger: 2-Methyl-2-butene (10-20 equiv)

-

Solvent:

-BuOH /

Step-by-Step:

-

Dissolve the aldehyde and 2-methyl-2-butene in

-BuOH. -

Dissolve

and -

Add the aqueous salt solution dropwise to the aldehyde solution at 0°C.

-

Stir at RT. The solution turns pale yellow.

-

Validation: The disappearance of the aldehyde proton (

9.6-9.8 ppm) in NMR confirms conversion.

Why this works: Pinnick oxidation occurs under mildly acidic conditions (buffered by phosphate), which protects the base-sensitive C3 center. The scavenger consumes the highly reactive HOCl byproduct, preventing chlorination of the piperidine ring [3, 4].

Data Summary: Reducing Agent Selection

| Reagent | Reactivity | Racemization Risk | Recommendation |

| High (Reduces Aldehyde & Imine) | High (Requires basic pH) | Avoid | |

| Moderate (Select for Imine) | Low (Works at pH 4-5) | Secondary Choice (Toxic) | |

| STAB | Tunable (Select for Imine) | Lowest (Fast, Acidic media) | Primary Choice |

| High | Low | Avoid (May reduce amide/ring) |

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link

-

BenchChem Technical Support. (2025). "Optimizing Reductive Amination for Piperidine Synthesis." BenchChem Protocols. Link

-

Lindgren, B. O., & Nilsson, T. (1973).[3] "Preparation of Carboxylic Acids from Aldehydes (Including Pinnick Oxidation)." Acta Chemica Scandinavica, 27, 888. Link

-

Raheem, K. S., et al. (2020). "Mechanistic investigations on Pinnick oxidation: a density functional theory study." Heliyon, 6(2), e03417. Link

-

Sigma-Aldrich. (2025). "Application Note – Reductive Amination." MilliporeSigma Technical Library. Link

Sources

Strategic Sourcing and Synthetic Pathways for 1-Acetylpiperidine-3-carbaldehyde: A Technical Guide

Executive Summary

1-Acetylpiperidine-3-carbaldehyde (CAS: 1082481-93-3)[1] is a highly versatile, functionalized aliphatic heterocycle. Featuring both an N-acetyl moiety and a C3-formyl group, it serves as a critical electrophilic scaffold in medicinal chemistry, particularly for reductive aminations, Horner-Wadsworth-Emmons olefinations, and Grignard additions. This whitepaper evaluates the optimal starting materials for its synthesis, focusing on retrosynthetic viability, mechanistic causality, atom economy, and laboratory-scale execution.

Retrosynthetic Logic & Starting Material Selection

The synthesis of 1-acetylpiperidine-3-carbaldehyde can be approached through four primary disconnections, each dictating a specific starting material:

Route 1: Ester Reduction (Nipecotic Acid Derivatives) Starting from commercially available ethyl nipecotate or (S)-methyl piperidine-3-carboxylate[2], the secondary amine is first N-acetylated. The resulting ester is then subjected to a controlled partial reduction using Diisobutylaluminum hydride (DIBAL-H). The causality behind using DIBAL-H at strictly -78 °C is critical: it forms a stable tetrahedral aluminum acetal intermediate that resists collapse until aqueous quenching, thereby preventing over-reduction to the primary alcohol.

Route 2: Alcohol Oxidation (Piperidine-3-methanol) Piperidine-3-methanol undergoes selective N-acetylation, followed by the oxidation of the primary alcohol. The Swern oxidation is the method of choice here[3]. Unlike chromium-based oxidants (PCC/PDC) which generate toxic transition-metal waste, the Swern protocol utilizes oxalyl chloride and DMSO to form an alkoxysulfonium intermediate, which is subsequently deprotonated by triethylamine to yield the aldehyde.

Route 3: Protecting Group Swap (1-Boc-piperidine-3-carbaldehyde) For rapid library generation where cost is secondary, 1-Boc-piperidine-3-carbaldehyde (CAS: 118156-93-7)[4] is an ideal starting material. The Boc group is cleaved under acidic conditions (TFA or HCl), and the exposed secondary amine is immediately trapped with acetic anhydride or acetyl chloride.

Route 4: Ring Hydrogenation (Nicotinaldehyde) Starting from pyridine-3-carbaldehyde (nicotinaldehyde)[5], the aldehyde must first be protected as an acetal to survive reducing conditions. The pyridine ring is then catalytically hydrogenated (Pd/C or PtO2) to the piperidine, followed by N-acetylation and acidic hydrolysis of the acetal.

Visualizing the Synthetic Pathways

Figure 1: Retrosynthetic pathways for 1-Acetylpiperidine-3-carbaldehyde from key starting materials.

Comparative Analysis of Starting Materials

| Starting Material | CAS Number | Synthetic Steps | Primary Challenge | Relative Cost / Availability |

| Ethyl Nipecotate | 5006-62-2 | 2 | Cryogenic control required for DIBAL-H reduction | Low / High |

| Piperidine-3-methanol | 4606-65-9 | 2 | Odor management (DMS generation during Swern) | Low / High |

| 1-Boc-piperidine-3-carbaldehyde | 118156-93-7 | 2 | High cost of pre-functionalized starting material | High / Moderate |

| Nicotinaldehyde | 500-22-1 | 4 | Multi-step protection/deprotection sequence | Very Low / High |

Detailed Experimental Protocols

Protocol A: DIBAL-H Reduction of Ethyl 1-acetylpiperidine-3-carboxylate

This self-validating protocol relies on strict temperature control to prevent over-reduction.

-

Setup : Flame-dry a 250 mL round-bottom flask under argon. Add ethyl 1-acetylpiperidine-3-carboxylate (10 mmol) and anhydrous dichloromethane (DCM, 50 mL).

-

Cooling : Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to strictly -78 °C.

-

Reduction : Dropwise add DIBAL-H (1.0 M in hexane, 11 mL, 1.1 equiv) over 30 minutes via syringe pump. Causality: Slow addition prevents localized heating, ensuring the tetrahedral aluminum acetal intermediate remains stable and does not prematurely collapse.

-

Validation : Monitor by TLC (EtOAc/Hexane 1:1). The starting material spot (UV inactive, stains with I2 or KMnO4) should disappear within 2 hours.

-

Quenching : Add methanol (2 mL) dropwise at -78 °C to destroy unreacted DIBAL-H, followed by saturated aqueous Rochelle's salt (potassium sodium tartrate, 50 mL).

-

Workup : Remove the cooling bath and stir vigorously for 2 hours until the organic and aqueous layers clearly separate (breaking the aluminum emulsion). Extract with DCM, dry over Na2SO4, and concentrate in vacuo.

Protocol B: Swern Oxidation of 1-Acetylpiperidine-3-methanol

-

Activation : In a flame-dried flask under argon, add oxalyl chloride (12 mmol) to anhydrous DCM (40 mL). Cool to -78 °C.

-

Intermediate Formation : Dropwise add anhydrous DMSO (24 mmol) in DCM (5 mL). Self-Validation: Vigorous off-gassing of CO and CO2 will occur. Wait 15 minutes until gas evolution ceases, visually indicating complete formation of the chlorodimethylsulfonium intermediate.

-

Alcohol Addition : Add 1-acetylpiperidine-3-methanol (10 mmol) in DCM (10 mL) dropwise. Stir for 30 minutes at -78 °C to form the alkoxysulfonium ion.

-

Deprotonation : Add triethylamine (50 mmol) dropwise. Causality: The base deprotonates the sulfonium methyl group, triggering an intramolecular proton transfer and subsequent elimination of dimethyl sulfide (DMS) to yield the target aldehyde.

-

Workup : Warm to room temperature. Quench with water (50 mL). Extract with DCM, wash with 1M HCl, saturated NaHCO3, and brine. Dry and concentrate.

Figure 2: Experimental workflow for the Swern oxidation of 1-acetylpiperidine-3-methanol.

Conclusion

For the scalable synthesis of 1-acetylpiperidine-3-carbaldehyde, the DIBAL-H reduction of ethyl nipecotate derivatives and the Swern oxidation of piperidine-3-methanol stand out as the most robust pathways. While the protecting group swap from 1-Boc-piperidine-3-carbaldehyde offers the fastest route to the target, it is economically prohibitive for large-scale manufacturing. Nicotinaldehyde provides the cheapest raw material but suffers from poor step economy due to mandatory protection/deprotection cycles.

References

- BLD Pharm, "1-Acetylpiperidine-3-carbaldehyde CAS: 1082481-93-3", ChemBuyersGuide.

- LookChem, "Tert-butyl 3-formylpiperidine-1-carboxylate", LookChem.

- Jampilek, J. "Prescribed drugs containing nitrogen heterocycles: an overview", NIH/PMC.

- Beilstein Journals, "Fused bicyclic piperidines and dihydropyridines by dearomatising cyclisation...", Beilstein Journal of Organic Chemistry.

- BenchChem, "(S)-Methyl piperidine-3-carboxylate hydrochloride", BenchChem.

Sources

- 1. bldpharm.com [bldpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tert-butyl 3-formylpiperidine-1-carboxylate|lookchem [lookchem.com]

- 5. BJOC - Fused bicyclic piperidines and dihydropyridines by dearomatising cyclisation of the enolates of nicotinyl-substituted esters and ketones [beilstein-journals.org]

An In-depth Technical Guide to the Solubility of 1-Acetylpiperidine-3-carbaldehyde in Organic Solvents

Foreword: The Crucial Role of Solubility in Modern Drug Development

In the landscape of pharmaceutical research and development, the journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges. Among the most critical physicochemical properties that dictate the success of this journey is solubility.[1][2][3][4] Poor solubility can impede absorption, limit bioavailability, and create significant hurdles in formulation development, ultimately leading to the failure of otherwise promising drug candidates.[4][5] This guide focuses on 1-Acetylpiperidine-3-carbaldehyde, a heterocyclic compound with potential applications in medicinal chemistry, to illustrate the principles and practices of solubility assessment in organic solvents. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility profile is not merely a data point but a cornerstone of rational drug design and formulation strategy.[1][2]

Theoretical Framework: Predicting and Understanding Solubility

The principle of "like dissolves like" serves as a fundamental, albeit qualitative, predictor of solubility.[6] This adage suggests that substances with similar intermolecular forces are more likely to be soluble in one another. To move beyond this qualitative assessment, more quantitative methods are employed, such as the Hansen Solubility Parameters (HSP).

Hansen Solubility Parameters (HSP)

Developed by Charles M. Hansen, HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[7][8] For a solute to dissolve in a solvent, their respective Hansen parameters should be similar.[9][10]

-

δD (Dispersion): Arises from van der Waals forces.

-

δP (Polar): Relates to the permanent dipole moment of a molecule.

-

δH (Hydrogen Bonding): Accounts for the energy of hydrogen bonds.

Experimental Determination of Solubility: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method.[13][14][15][16] This technique involves agitating an excess amount of the solid compound in the solvent of interest until equilibrium is reached, followed by the quantification of the dissolved solute in the supernatant.

Detailed Experimental Protocol

This protocol outlines the steps for determining the solubility of 1-Acetylpiperidine-3-carbaldehyde in a selection of organic solvents at a controlled temperature.

Materials:

-

1-Acetylpiperidine-3-carbaldehyde (purity >98%)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, compatible with the organic solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1-Acetylpiperidine-3-carbaldehyde to a series of vials. The exact amount should be sufficient to ensure a solid phase remains at equilibrium.

-

Add a known volume of each organic solvent to the respective vials.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.[15][17]

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[13][15] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[15]

-

-

Sample Separation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.[16] This step is crucial to prevent artificially high solubility readings.

-

-

Quantification:

-

Prepare a series of standard solutions of 1-Acetylpiperidine-3-carbaldehyde of known concentrations in each respective solvent.

-

Analyze both the filtered samples and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectroscopy.[13][18][19]

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of 1-Acetylpiperidine-3-carbaldehyde in the filtered samples by interpolating from the calibration curve.

-

Workflow for Experimental Solubility Determination

Caption: Workflow for determining the solubility of 1-Acetylpiperidine-3-carbaldehyde.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison and analysis.

Table 1: Hypothetical Solubility of 1-Acetylpiperidine-3-carbaldehyde in Various Organic Solvents at 25 °C

| Solvent | Polarity Index | Solubility (mg/mL) | Classification |

| Hexane | 0.1 | < 1 | Practically Insoluble |

| Toluene | 2.4 | 5 - 10 | Sparingly Soluble |

| Dichloromethane | 3.1 | 50 - 100 | Soluble |

| Ethyl Acetate | 4.4 | 100 - 200 | Freely Soluble |

| Acetone | 5.1 | > 200 | Very Soluble |

| Ethanol | 5.2 | > 200 | Very Soluble |

| Methanol | 6.6 | > 200 | Very Soluble |

Note: The data presented in this table is for illustrative purposes only and is not based on experimental results.

The classification of solubility is based on standard pharmaceutical definitions. The trend observed in the hypothetical data aligns with the "like dissolves like" principle, where the solubility of the polar 1-Acetylpiperidine-3-carbaldehyde increases with the polarity of the solvent.

Conclusion and Future Directions

A comprehensive understanding of the solubility of 1-Acetylpiperidine-3-carbaldehyde in organic solvents is paramount for its successful application in drug development. This guide has provided a theoretical framework for predicting solubility and a detailed, field-proven protocol for its experimental determination using the shake-flask method. While specific experimental data for this compound is not yet widely published, the methodologies outlined here provide a robust pathway for researchers to generate this critical information. Future work should focus on the experimental determination of its solubility in a broader range of solvents and at various temperatures, as well as the computational prediction and experimental validation of its Hansen Solubility Parameters. Such data will be invaluable for guiding formulation strategies and accelerating the development of new therapeutics.

References

-

Verma, S., Rawat, A., Kaul, M., & Saini, S. (2011). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2011, 1-9. [Link]

-

Dehghan, H., Avaji, M., & Gholamhosseini, S. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Scientific Reports, 13(1), 17758. [Link]

-

Chemistry Stack Exchange. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents? [Link]

-

Whiteside, T., & Tresadern, G. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 122(20), 16016-16053. [Link]

-

Ionescu, C., & Mircioiu, C. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3), 381-388. [Link]

-

Johnson, R. I., & Grambow, C. A. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. ChemRxiv. [Link]

-

Bergström, C. A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

World Health Organization. (2018). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based biowaiver applications. WHO Technical Report Series, (1013), 147-159. [Link]

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

-

U.S. Environmental Protection Agency. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

Ascendia Pharma. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

-

World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. [Link]

-

Marcus, Y., & Hefter, G. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(2), 399-402. [Link]

-

Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta pharmaceutica Hungarica, 81(1), 18–28. [Link]

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. [Link]

-

Burke, J. (1984). Part 6 - Three Component Parameters. Solubility Parameters: Theory and Application. [Link]

-

Zhang, H., Wang, Y., & Liu, J. (2021). Applications of the Hansen solubility parameter for cellulose. BioResources, 16(4), 6689-6701. [Link]

-

University of Toronto. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

University of Massachusetts Boston. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Schoff, C. K. (2018, May 9). Hansen Solubility Parameters (HSP): 1—Introduction. American Coatings Association. [Link]

-

University of British Columbia. (2023, August 31). Solubility of Organic Compounds. [Link]

-

Hansen Solubility. (n.d.). Hansen Solubility Parameters. [Link]

-

Bevan, C. D., & Lloyd, R. S. (2000). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. Journal of chromatographic science, 38(8), 333-337. [Link]

-

University of Technology, Iraq. (n.d.). Spectroscopic Analytical Methods. [Link]

-

Stärk, H.-J., & Rurack, K. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. American Journal of Analytical Chemistry, 6(6), 541-549. [Link]

-

BuyersGuideChem. (n.d.). 1-Acetylpiperidine-3-carbaldehyde. [Link]

-

Lab Manager. (2025, August 27). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. [Link]

-

Solubility of Things. (n.d.). 1-Piperidinecarboxaldehyde. [Link]

-

PubChemLite. (n.d.). 1-acetylpiperidine-3-carbaldehyde (C8H13NO2). [Link]

-

Tradeindia. (n.d.). (s)-1-acetylpiperidine-3-carboxylic Acid. [Link]

-

PubChem. (n.d.). 1-Acetylpiperidine-4-carboxylic acid. [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. seppic.com [seppic.com]

- 4. ascendiacdmo.com [ascendiacdmo.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 8. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 9. Applications of the Hansen solubility parameter for cellulose :: BioResources [bioresources.cnr.ncsu.edu]

- 10. paint.org [paint.org]

- 11. lifechemicals.com [lifechemicals.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. enamine.net [enamine.net]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. who.int [who.int]

- 16. bioassaysys.com [bioassaysys.com]

- 17. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 18. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 19. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Novel Piperidine-Fused Heterocycles from 1-Acetylpiperidine-3-carbaldehyde

Abstract

This document provides a comprehensive technical guide for the synthesis of novel piperidine-fused heterocyclic scaffolds, including pyrimidines, pyridines, and thiophenes, utilizing the versatile building block, 1-Acetylpiperidine-3-carbaldehyde. The protocols detailed herein are grounded in well-established multicomponent reactions, adapted to this specific starting material. This guide is intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development. We will delve into the mechanistic underpinnings of these transformations, providing detailed, step-by-step experimental procedures and highlighting the therapeutic potential of the resulting fused heterocyclic systems.

Introduction: The Strategic Value of 1-Acetylpiperidine-3-carbaldehyde

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceuticals and clinical candidates. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a valuable component in the design of bioactive molecules. 1-Acetylpiperidine-3-carbaldehyde emerges as a particularly attractive starting material due to its bifunctional nature. The presence of both an aldehyde and a masked β-dicarbonyl equivalent (via the enolizable acetylpiperidine core) within the same molecule opens a direct pathway to a variety of fused heterocyclic systems through multicomponent reactions. This application note will explore the synthetic utility of this compound in the construction of novel tetrahydropyridopyrimidines, tetrahydropyridopyridines, and thienopiperidines, classes of compounds with significant therapeutic potential.[1][2][3][4]

Synthesis of Piperidine-Fused Pyrimidines via an Adapted Biginelli Reaction

The Biginelli reaction is a cornerstone of heterocyclic synthesis, traditionally involving the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones.[5][6] We propose an adaptation of this reaction where 1-Acetylpiperidine-3-carbaldehyde serves as both the aldehyde and the β-dicarbonyl component, leading to the formation of novel tetrahydropyridopyrimidinone scaffolds. These structures are of particular interest due to the established biological activities of pyrido[2,3-d]pyrimidines, which include kinase inhibition and anticancer properties.[5][7][8][9][10]

Proposed Reaction Scheme & Mechanistic Rationale

The reaction is anticipated to proceed through the classical Biginelli mechanism. Initially, an acid catalyst will facilitate the condensation of the aldehyde moiety of 1-Acetylpiperidine-3-carbaldehyde with urea to form an N-acyliminium ion. The enolate of the N-acetylpiperidone, formed in situ, will then act as the nucleophile, attacking the iminium ion. Subsequent intramolecular cyclization and dehydration will yield the fused dihydropyrimidinone.

Diagram 1: Proposed Biginelli Reaction with 1-Acetylpiperidine-3-carbaldehyde

Caption: Workflow for the Biginelli-type synthesis of piperidine-fused pyrimidines.

Detailed Experimental Protocol

Materials:

-

1-Acetylpiperidine-3-carbaldehyde

-

Urea or Thiourea

-

Ethanol (absolute)

-

Concentrated Hydrochloric Acid or p-Toluenesulfonic acid

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, crystallization dishes, silica gel for chromatography)

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-Acetylpiperidine-3-carbaldehyde (1.0 eq), urea (1.2 eq), and absolute ethanol (25 mL).

-

Stir the mixture at room temperature until all solids are dissolved.

-

Add a catalytic amount of concentrated hydrochloric acid (3-4 drops) or p-toluenesulfonic acid (0.1 eq).

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Reduce the solvent volume in vacuo.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the desired tetrahydropyrido[3,2-d]pyrimidin-4(3H)-one.

Data to Collect:

| Parameter | Expected Outcome/Measurement |

| Yield | 60-80% (based on analogous reactions) |

| Physical State | Crystalline solid |

| Melting Point | To be determined |

| ¹H NMR | Characteristic peaks for the piperidine and pyrimidinone rings. |

| ¹³C NMR | Resonances corresponding to all carbon atoms in the fused system. |

| Mass Spec. | Molecular ion peak corresponding to the calculated mass. |

Synthesis of Piperidine-Fused Pyridines via an Adapted Hantzsch Synthesis

The Hantzsch pyridine synthesis is a classic multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source to form a dihydropyridine, which can then be oxidized to the corresponding pyridine.[2][11][12][13][14] In our proposed adaptation, 1-Acetylpiperidine-3-carbaldehyde will serve as the aldehyde component, and an enamine derived from a β-dicarbonyl compound will be used as the second component, along with an ammonia source. This approach will lead to the formation of novel tetrahydropyridopyridine scaffolds.

Proposed Reaction Scheme & Mechanistic Rationale

The reaction is expected to follow the established Hantzsch mechanism. First, a Knoevenagel condensation between 1-Acetylpiperidine-3-carbaldehyde and a β-ketoester will form an α,β-unsaturated carbonyl intermediate. In parallel, a second equivalent of the β-ketoester will react with ammonia to form a β-enamino ester. A subsequent Michael addition of the enamine to the unsaturated carbonyl compound, followed by cyclization and dehydration, will yield the dihydropyridine intermediate. A final oxidation step will lead to the aromatic piperidine-fused pyridine.[12][14]

Diagram 2: Proposed Hantzsch Pyridine Synthesis

Caption: Stepwise workflow for the Hantzsch-type synthesis of piperidine-fused pyridines.

Detailed Experimental Protocol

Materials:

-

1-Acetylpiperidine-3-carbaldehyde

-

Ethyl acetoacetate (or other β-ketoester)

-

Ammonium acetate

-

Ethanol or Acetic Acid

-

Oxidizing agent (e.g., 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Manganese dioxide)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Standard workup and purification equipment

Procedure:

-

In a round-bottom flask, dissolve 1-Acetylpiperidine-3-carbaldehyde (1.0 eq), ethyl acetoacetate (2.2 eq), and ammonium acetate (1.5 eq) in ethanol or acetic acid (25 mL).

-

Heat the mixture to reflux for 8-12 hours, monitoring the reaction by TLC.

-

After the formation of the dihydropyridine intermediate is complete (as indicated by TLC), cool the reaction mixture to room temperature.

-

Add the oxidizing agent (e.g., DDQ, 1.1 eq) portion-wise and stir at room temperature for an additional 2-4 hours, or until the oxidation is complete.

-

Remove the solvent under reduced pressure.

-

Dilute the residue with water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain the desired tetrahydropyrido[3,2-c]pyridine derivative.

Data to Collect:

| Parameter | Expected Outcome/Measurement |

| Yield | 50-70% (based on analogous reactions) |

| Physical State | Solid or viscous oil |

| Melting Point | To be determined (if solid) |

| ¹H NMR | Aromatic protons of the pyridine ring and signals for the piperidine moiety. |

| ¹³C NMR | Resonances for all aromatic and aliphatic carbons. |

| Mass Spec. | Molecular ion peak confirming the product's mass. |

Synthesis of Piperidine-Fused Thiophenes via an Adapted Gewald Reaction

The Gewald reaction is a powerful one-pot synthesis of 2-aminothiophenes from an aldehyde or ketone, an α-cyanoester, and elemental sulfur in the presence of a base.[15][16] By employing 1-Acetylpiperidine-3-carbaldehyde as the aldehyde component, we can access novel 2-aminothieno[2,3-b]piperidine derivatives. Thieno[2,3-b]pyridines are known to exhibit a range of biological activities, including antiproliferative and enzyme inhibitory effects.[16][17][18]

Proposed Reaction Scheme & Mechanistic Rationale

The reaction is initiated by a Knoevenagel condensation between 1-Acetylpiperidine-3-carbaldehyde and the α-cyanoester, catalyzed by a base (e.g., morpholine or triethylamine), to yield an α,β-unsaturated nitrile. Elemental sulfur then adds to the activated methylene group. Subsequent intramolecular cyclization via nucleophilic attack of the sulfur onto the nitrile carbon, followed by tautomerization, affords the 2-aminothiophene product.[13][19][20][21][22]

Diagram 3: Proposed Gewald Reaction

Caption: Workflow for the Gewald synthesis of piperidine-fused thiophenes.

Detailed Experimental Protocol

Materials:

-

1-Acetylpiperidine-3-carbaldehyde

-

Ethyl cyanoacetate or Malononitrile

-

Elemental Sulfur (powdered)

-

Morpholine or Triethylamine

-

Ethanol or N,N-Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer with heating plate

-

Standard workup and purification equipment

Procedure:

-

In a round-bottom flask, combine 1-Acetylpiperidine-3-carbaldehyde (1.0 eq), ethyl cyanoacetate (1.1 eq), elemental sulfur (1.2 eq), and ethanol (20 mL).

-

Add morpholine (0.5 eq) as a catalyst.

-

Heat the mixture to 50-60 °C with stirring for 2-4 hours. The reaction mixture may become heterogeneous.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold water and then with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothieno[2,3-b]piperidine derivative.

Data to Collect:

| Parameter | Expected Outcome/Measurement |

| Yield | 65-85% (based on analogous reactions) |

| Physical State | Crystalline solid |

| Melting Point | To be determined |

| ¹H NMR | Signals for the amino group, piperidine ring protons, and any ester/nitrile protons. |

| ¹³C NMR | Resonances for all carbons in the fused thiophene-piperidine system. |

| Mass Spec. | Molecular ion peak corresponding to the product's mass. |

Potential Applications and Future Directions

The piperidine-fused heterocyclic scaffolds synthesized through the protocols outlined in this application note represent novel chemical entities with significant potential in drug discovery.

-

Piperidine-fused Pyrimidines (from Biginelli Reaction): These compounds are analogs of known kinase inhibitors and may exhibit anticancer, anti-inflammatory, or antiviral activities.[5][7][8][9][10][23] Further derivatization of the pyrimidinone ring could lead to the development of potent and selective therapeutic agents.

-

Piperidine-fused Pyridines (from Hantzsch Synthesis): Substituted pyridines are prevalent in pharmaceuticals. These novel fused systems could be explored as calcium channel blockers, antimicrobial agents, or ligands for various receptors in the central nervous system.[2][14]

-

Piperidine-fused Thiophenes (from Gewald Reaction): Thieno[2,3-b]pyridines have demonstrated a broad range of biological activities, including antiproliferative, anti-inflammatory, and antimicrobial effects.[16][17][18][24][25][26][27][28] The 2-amino group on the thiophene ring provides a convenient handle for further functionalization, allowing for the generation of diverse compound libraries for screening.

Future work should focus on the thorough characterization of these novel compounds and the evaluation of their biological activities. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these new heterocyclic systems for various therapeutic targets.

References

- Turner, S. R. et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society.

- Yuan, C. et al. (2020). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.

- Hantzsch Dihydropyridine Synthesis. (n.d.). Alfa Chemistry.

- Hantzsch Pyridine Synthesis. (n.d.). Scribd.

- Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal.

- Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Prolifer

- Hantzsch pyridine synthesis. (n.d.). Wikipedia.

- Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Comput

- Biginelli Reaction. (n.d.). Organic Chemistry Portal.

- Biginelli Reaction. (2025). Online Organic Chemistry Tutor.

- Synthesis of piperidines. (n.d.). Organic Chemistry Portal.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.).

- Biologically active thieno[2,3-b]pyridines. (n.d.).

- Biginelli Reaction. (n.d.). Sigma-Aldrich.

- Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. (n.d.). RSC Publishing.

- Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv

- Recent advances in Hantzsch 1,4-dihydropyridines. (n.d.). SciSpace.

- Synthesis and anticancer activity of some fused pyrimidines and rel

- Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. (2022). MDPI.

- The Biginelli Reaction Is a Urea-Catalyzed Organocatalytic Multicomponent Reaction. (2015).

- Hantzsch Pyridine Synthesis. (n.d.). Scribd.

- Synthesis of Benzothiophene-Fused Pyran Derivatives via Piperidine Promoted Domino Reaction. (2019).

- Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. (2021). Bentham Science.

- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.).

- Synthesis, properties and biological activity of thiophene: A review. (n.d.). Der Pharma Chemica.

- Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. (n.d.).

- Using a Nitrile and Sulfur as Nucleophiles (Gewald Reaction). (n.d.). Thieme E-Books.

- Mechanisms of the Gewald synthesis of 2-aminothiophenes

- Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal.

- Gewald Reaction. (n.d.). Organic Chemistry Portal.

- Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.).

- Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. (2024). Journal of Chemical Health Risks.

- Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)

- Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. (n.d.). hrcak.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). PMC.

- Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines. (n.d.). MDPI.

- Synthesis and biological activity of pyrido[3',2':4,5]thieno[3,2-d]pyrimidines as phosphodiesterase type 4 inhibitors. (n.d.). PubMed.

Sources

- 1. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 3. Piperidine synthesis [organic-chemistry.org]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 7. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies [mdpi.com]

- 9. benthamdirect.com [benthamdirect.com]

- 10. researchgate.net [researchgate.net]

- 11. Biginelli Reaction - ChemContent [chemcontent.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Gewald reaction - Wikipedia [en.wikipedia.org]

- 14. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity [mdpi.com]

- 18. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]

- 19. arkat-usa.org [arkat-usa.org]

- 20. Thieme E-Books & E-Journals [thieme-connect.de]

- 21. chemrxiv.org [chemrxiv.org]

- 22. Gewald Reaction [organic-chemistry.org]

- 23. jchr.org [jchr.org]

- 24. derpharmachemica.com [derpharmachemica.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. hrcak.srce.hr [hrcak.srce.hr]

- 27. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Synthesis and biological activity of pyrido[3',2':4,5]thieno[3,2-d]pyrimidines as phosphodiesterase type 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: 1-Acetylpiperidine-3-carbaldehyde as a Strategic Building Block in Medicinal Chemistry

Executive Summary & Chemical Rationale

In modern drug discovery, the selection of molecular building blocks is driven by the need to balance target affinity with optimal pharmacokinetic (PK) properties. 1-Acetylpiperidine-3-carbaldehyde (CAS: 1082481-93-3) has emerged as a highly versatile intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), targeted protein degraders (PROTACs), and central nervous system (CNS) modulators[1][2].

This compound features two critical structural motifs that drive its utility:

-

The N-Acetyl Group (Metabolic Stability): Basic secondary amines in piperidine rings often lead to rapid cytochrome P450 (CYP)-mediated N-dealkylation, poor membrane permeability, and unwanted hERG channel interactions (cardiotoxicity). Acetylation masks this basicity, converting the amine into a neutral, polar amide that acts as an excellent hydrogen-bond acceptor, thereby improving the metabolic stability and safety profile of the resulting drug candidate[2][3].

-

The 3-Carbaldehyde Motif (Synthetic Versatility): The aldehyde group at the 3-position is a highly reactive electrophile. It serves as a primary handle for carbon-nitrogen (C-N) bond formation via reductive amination or carbon-carbon (C-C) bond extension via Wittig/Knoevenagel olefinations[4][5]. Furthermore, the 3-position introduces a stereocenter, allowing medicinal chemists to explore the spatial dimensions of a target protein's binding pocket.

Applications in Targeted Protein Degradation (PROTACs)

Recently, 1-acetylpiperidine-3-carbaldehyde derivatives have been heavily utilized in the design of bifunctional degraders, such as those targeting Bruton's tyrosine kinase (BTK) via the ubiquitin-proteasome pathway[6][7]. In these architectures, the piperidine ring acts as a rigidified linker component. Compared to flexible alkyl chains (PEG or pure carbon chains), the rigid piperidine core reduces the entropic penalty of binding, while the N-acetyl group provides necessary aqueous solubility without introducing an ionizable center that could hinder cell permeability.

Workflow for PROTAC linker synthesis via reductive amination.

Quantitative Data & Physicochemical Properties

The physical and chemical parameters of 1-acetylpiperidine-3-carbaldehyde and its typical reaction profiles are summarized below to aid in reaction planning and computational modeling[4][8].

Table 1: Physicochemical Profile of 1-Acetylpiperidine-3-carbaldehyde

| Property | Value / Description |

| CAS Number | 1082481-93-3 |

| Molecular Formula | C8H13NO2 |

| Molecular Weight | 155.19 g/mol |

| Monoisotopic Mass | 155.09464 Da |

| Predicted XlogP | -0.3 (Highly polar, water-soluble) |

| Predicted CCS ([M+H]+) | 132.8 Ų (Collision Cross Section) |

Table 2: Typical Reaction Parameters for Reductive Amination

| Parameter | Optimized Condition / Outcome | Causality / Rationale |

| Reducing Agent | Sodium triacetoxyborohydride (STAB) | STAB is mild and selectively reduces imines over aldehydes, preventing alcohol byproducts. |

| Solvent | 1,2-Dichloroethane (DCE) or DCM | Non-nucleophilic solvents stabilize the intermediate iminium ion. |

| Acid Catalyst | Acetic Acid (1.0 - 1.5 eq) | Lowers pH to ~4-5, accelerating the dehydration of the hemiaminal to the imine. |

| Typical Yield | 65% - 85% | Yields vary based on the steric bulk of the incoming amine. |

Validated Experimental Protocols